molecular formula C10H13NO B6272267 5-cyclopropyl-2-methoxyaniline CAS No. 1251129-17-5

5-cyclopropyl-2-methoxyaniline

Cat. No.: B6272267
CAS No.: 1251129-17-5
M. Wt: 163.2
InChI Key:
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Description

5-Cyclopropyl-2-methoxyaniline: is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available aniline derivatives.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it to cyclopropyl-2-methoxyaniline derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products:

    Oxidation Products: Quinones and nitroso derivatives.

    Reduction Products: Cyclopropyl-2-methoxyaniline derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-Cyclopropyl-2-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-Methoxyaniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Lacks the methoxy group and has a simpler structure.

    Aniline: The parent compound without any substituents.

Uniqueness: 5-Cyclopropyl-2-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2-methoxyaniline involves the reaction of cyclopropylamine with 2-methoxybenzaldehyde, followed by reduction of the resulting Schiff base.", "Starting Materials": [ "Cyclopropylamine", "2-methoxybenzaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-methoxybenzaldehyde in methanol to form a Schiff base.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the Schiff base to the corresponding amine.", "Step 3: The product is isolated by filtration and washed with water and methanol.", "Step 4: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 5-cyclopropyl-2-methoxyaniline." ] }

CAS No.

1251129-17-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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